

Application Note: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate as a Chiral Building Block

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Compound of Interest

Compound Name:	(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate
CAS No.:	511286-68-3
Cat. No.:	B3328689

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Executive Summary

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as

-Tosyl-D-alanine methyl ester) is a robust, enantiopure scaffold derived from non-natural D-alanine. Unlike its L-isomer, this (R)-enantiomer is critical for synthesizing metabolically stable peptidomimetics (protease resistance) and specific chiral auxiliaries.

The sulfonyl group serves a dual purpose:

- **Protection:** It masks the amine as a sulfonamide, preventing unwanted acylation.
- **Activation:** The electron-withdrawing nature of the sulfonyl group acidifies the N-H bond (), enabling unique reactivity profiles such as Mitsunobu alkylation and base-mediated aziridination that are inaccessible to standard carbamate-protected (Boc/Fmoc) amino acids.

This guide details the synthesis, functionalization, and transformation of this building block, with a specific focus on preventing racemization at the labile

-chiral center.

Chemical Profile & Safety

Property	Specification
IUPAC Name	Methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Common Name	-Tosyl-D-alanine methyl ester
CAS No.	511286-68-3 (Specific R-isomer); 14316-06-4 (Parent D-Ala-OMe HCl)
Molecular Formula	
Molecular Weight	257.31 g/mol
Chirality	(R)-enantiomer (derived from D-Alanine)
Solubility	Soluble in DCM, EtOAc, THF, MeOH. ^{[1][2][3]} Insoluble in water.
Safety Hazards	Sulfonyl chlorides used in synthesis are corrosive. Product is an irritant.

Module 1: Synthesis & Purification

Objective: Preparation of the title compound from D-Alanine methyl ester hydrochloride without racemization.

Reaction Logic

Standard Schotten-Baumann conditions (aqueous base) can lead to hydrolysis of the methyl ester. Therefore, an anhydrous approach using pyridine or triethylamine (TEA) in dichloromethane (DCM) is preferred to maintain ester integrity.

Protocol

Reagents:

- D-Alanine methyl ester hydrochloride (10.0 mmol)
- -Toluenesulfonyl chloride (TsCl) (11.0 mmol, 1.1 equiv)
- Triethylamine (22.0 mmol, 2.2 equiv)
- Dichloromethane (DCM) (anhydrous, 50 mL)
- DMAP (Catalytic, 10 mol%)

Step-by-Step Procedure:

- Suspension: Suspend D-Alanine methyl ester HCl in anhydrous DCM at 0 °C under nitrogen.
- Base Addition: Add TEA dropwise. The solution will clear as the free amine is liberated. Stir for 10 minutes.
- Activation: Add catalytic DMAP.
- Tosylation: Add TsCl portion-wise over 15 minutes. Critical: Keep temperature < 5 °C to prevent exothermic racemization.
- Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 2:1).
- Workup: Wash with 1N HCl (to remove TEA/DMAP), then sat.
 , then brine.
- Drying: Dry over
 and concentrate.
- Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography.

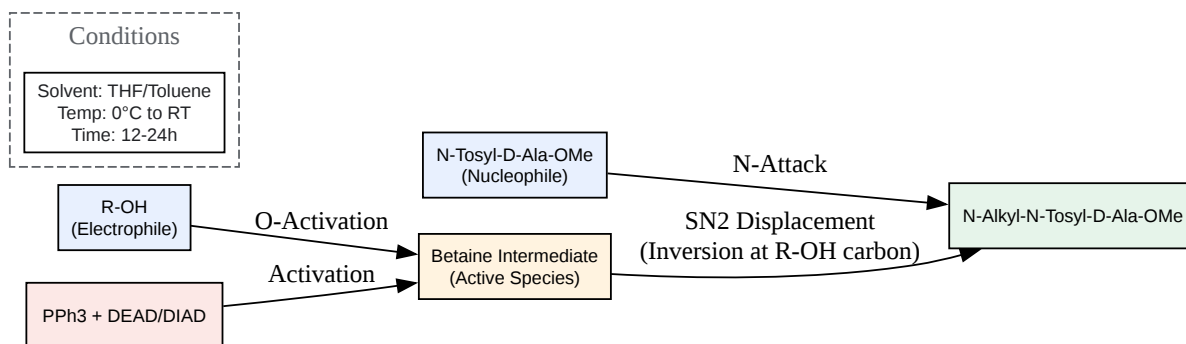
Validation Checkpoint:

- ¹H NMR (CDCl₃): Look for the doublet at ~1.35 (Alanine), singlet at ~2.43 (Tosyl), and the N-H doublet at ~5.1-5.5.
- Optical Rotation: Compare with literature values for D-isomer. A low value indicates partial racemization.

Module 2: Mitsunobu N-Alkylation

Objective: Introducing alkyl groups on the nitrogen atom. Mechanism: The sulfonamide N-H is acidic enough to act as a nucleophile in the Mitsunobu reaction, allowing alkylation with primary/secondary alcohols under neutral conditions.

Workflow Diagram



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Figure 1: Mitsunobu N-alkylation pathway. Note that the stereochemistry at the alanine α -carbon is retained, while the alcohol stereocenter (if chiral) is inverted.

Protocol

Reagents:

- **(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate** (1.0 equiv)
- Target Alcohol () (1.2 equiv)
- Triphenylphosphine () (1.5 equiv)
- DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
- THF (anhydrous)[4]

Step-by-Step Procedure:

- **Dissolution:** Dissolve Sulfonamide, Alcohol, and in anhydrous THF under argon. Cool to 0 °C.
- **Addition:** Add DIAD dropwise over 20 minutes. Caution: Exothermic.
- **Reaction:** Stir at RT for 12-24 hours.
- **Workup:** Concentrate solvent. Triturate with cold ether/hexane to precipitate triphenylphosphine oxide () (remove by filtration).
- **Purification:** Flash chromatography is essential to remove hydrazine byproducts.

Critical Insight: This method avoids strong bases (like NaH), which are notorious for racemizing the

-proton of N-tosyl amino esters. The Mitsunobu reaction preserves the optical purity of the alanine backbone.

Module 3: Reduction & Aziridination

Objective: Transforming the ester into a chiral aziridine, a high-value intermediate for ring-opening reactions.

Reaction Logic

- Reduction: Convert ester to amino alcohol.
- Cyclization: Convert amino alcohol to N-tosyl aziridine via intramolecular displacement.

Detailed Protocol

Step A: Reduction to Amino Alcohol[5]

- Reagent:

(LAH) is standard, but

is a milder alternative if other reducible groups are present.

- Procedure:

- Suspend

(2.0 equiv) in THF at 0 °C.

- Add N-Tosyl-D-Ala-OMe (1.0 equiv) in THF dropwise.

- Stir 2h at RT.

- Quench: Fieser workup (

mL

,

mL 15%

,

mL

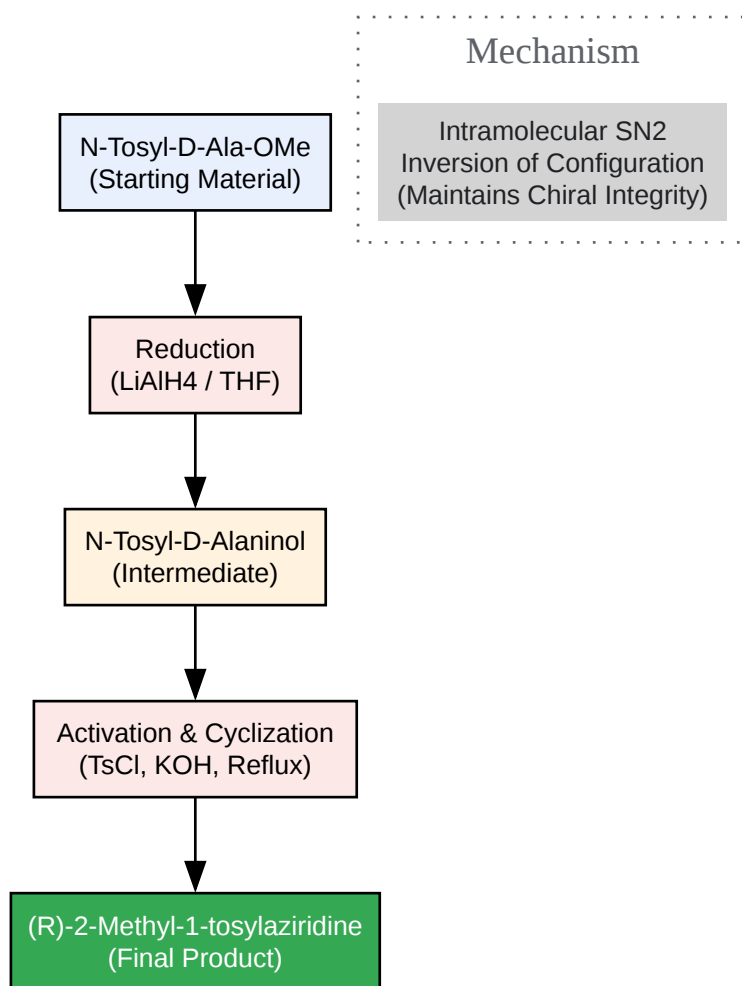
).

- Filter and concentrate to yield N-Tosyl-D-Alaninol.

Step B: One-Pot Cyclization (Aziridination)

- Concept: Convert the newly formed alcohol into a leaving group (tosylate) which is immediately displaced by the sulfonamide nitrogen.
- Reagents: TsCl (1.1 equiv), KOH (4.0 equiv), THF.
- Procedure:
 - Dissolve N-Tosyl-D-Alaninol in THF.
 - Add powdered KOH and TsCl.
 - Reflux for 2-4 hours.
 - Outcome: The base deprotonates the sulfonamide, and the alcohol is tosylated. The nitrogen attacks the carbon, closing the ring to form (R)-2-methyl-1-tosylaziridine.

Process Visualization



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Figure 2: Workflow for the conversion of the ester to chiral aziridine.

Troubleshooting & Critical Parameters

Issue	Probable Cause	Solution
Racemization	High pH or high temp during synthesis/alkylation.	Use Mitsunobu for alkylation. [6] Avoid NaH. Keep TsCl addition < 5°C.
Low Yield (Mitsunobu)	mismatch or steric hindrance.	Ensure alcohol is primary/secondary.[6] Use ADDP/PBu3 for difficult substrates.
Hydrolysis	Water in reaction solvent.[7]	Use anhydrous solvents and flame-dried glassware.
Deprotection Difficulty	Sulfonamides are stable.	Deprotection Protocol: Use /amine/H2O or sonication. Acid hydrolysis (HBr/AcOH) is harsh and may racemize.

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